molecular formula C4H6O4Pb<br>(CH3COO)2Pb<br>C4H6O4P B147946 Lead acetate CAS No. 301-04-2

Lead acetate

Cat. No. B147946
Key on ui cas rn: 301-04-2
M. Wt: 267 g/mol
InChI Key: PNZVFASWDSMJER-UHFFFAOYSA-N
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Patent
US05630872

Procedure details

A 11.65-g portion of lead acetate trihydrate was added to 75 g of 2-methoxyethanol, and the resulting mixture was heated to dissolution for dehydration as an azeotropic mixture thereby providing a solution of anhydrous lead acetate. To this solution there were added 6.12 g of zirconlure tetra-n-butoxide, 4.19 g of titanium tetra-isopropoxide and 2-methoxyethanol in an amount required to adjust the total weight of the mixture to 100 g thereby providing a 10% by weight solution of PbZr0.52 Ti0.49 O3 (PZT), and 2-nitrofuran was added thereto in each of the proportions indicated in TABLE 63 to provide compositions for formation of PZT thin-film patterns.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.O.O.[C:4]([O-:7])(=[O:6])[CH3:5].[Pb+2:8].[C:9]([O-:12])(=[O:11])[CH3:10]>COCCO>[C:4]([O-:7])(=[O:6])[CH3:5].[Pb+2:8].[C:9]([O-:12])(=[O:11])[CH3:10] |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
Name
Quantity
75 g
Type
solvent
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated to dissolution for dehydration as an azeotropic mixture

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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